molecular formula C17H20BrN3 B5761757 2-(4-bromophenyl)-4,5-dimethyl-6-(1-piperidinyl)pyrimidine

2-(4-bromophenyl)-4,5-dimethyl-6-(1-piperidinyl)pyrimidine

Cat. No. B5761757
M. Wt: 346.3 g/mol
InChI Key: IJWANIUANPNUFD-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-4,5-dimethyl-6-(1-piperidinyl)pyrimidine, also known as BPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPP is a pyrimidine derivative that has been found to exhibit promising biological activities, including antitumor, anti-inflammatory, and analgesic effects. The purpose of

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-4,5-dimethyl-6-(1-piperidinyl)pyrimidine is not fully understood. However, studies have suggested that 2-(4-bromophenyl)-4,5-dimethyl-6-(1-piperidinyl)pyrimidine exerts its biological activities by modulating various signaling pathways. 2-(4-bromophenyl)-4,5-dimethyl-6-(1-piperidinyl)pyrimidine has been found to inhibit the activity of the NF-κB pathway, which plays a crucial role in the regulation of inflammation and cell survival. 2-(4-bromophenyl)-4,5-dimethyl-6-(1-piperidinyl)pyrimidine has also been found to activate the p38 MAPK pathway, which is involved in the regulation of cell proliferation and apoptosis.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-4,5-dimethyl-6-(1-piperidinyl)pyrimidine has been found to exhibit various biochemical and physiological effects. Studies have shown that 2-(4-bromophenyl)-4,5-dimethyl-6-(1-piperidinyl)pyrimidine inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduces the expression of COX-2, an enzyme involved in the production of prostaglandins. 2-(4-bromophenyl)-4,5-dimethyl-6-(1-piperidinyl)pyrimidine has also been found to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes, such as catalase and superoxide dismutase. In addition, 2-(4-bromophenyl)-4,5-dimethyl-6-(1-piperidinyl)pyrimidine has been found to exhibit analgesic effects by inhibiting the activity of nociceptive neurons in the spinal cord.

Advantages and Limitations for Lab Experiments

2-(4-bromophenyl)-4,5-dimethyl-6-(1-piperidinyl)pyrimidine has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields with good purity. 2-(4-bromophenyl)-4,5-dimethyl-6-(1-piperidinyl)pyrimidine is also a potent and selective inhibitor of various signaling pathways, making it a useful tool for studying the mechanisms of action of these pathways. However, 2-(4-bromophenyl)-4,5-dimethyl-6-(1-piperidinyl)pyrimidine has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in aqueous-based assays. In addition, 2-(4-bromophenyl)-4,5-dimethyl-6-(1-piperidinyl)pyrimidine has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.

Future Directions

There are several future directions for the study of 2-(4-bromophenyl)-4,5-dimethyl-6-(1-piperidinyl)pyrimidine. One direction is to investigate the potential applications of 2-(4-bromophenyl)-4,5-dimethyl-6-(1-piperidinyl)pyrimidine in the treatment of cancer and inflammatory disorders. Another direction is to study the pharmacokinetic properties of 2-(4-bromophenyl)-4,5-dimethyl-6-(1-piperidinyl)pyrimidine in vivo and evaluate its safety and efficacy as a therapeutic agent. Furthermore, the development of new synthesis methods for 2-(4-bromophenyl)-4,5-dimethyl-6-(1-piperidinyl)pyrimidine and its derivatives can lead to the discovery of novel compounds with improved biological activities. Overall, 2-(4-bromophenyl)-4,5-dimethyl-6-(1-piperidinyl)pyrimidine has shown promising results in preclinical studies, and further research is needed to fully understand its potential applications in various fields.

Synthesis Methods

The synthesis of 2-(4-bromophenyl)-4,5-dimethyl-6-(1-piperidinyl)pyrimidine involves the reaction of 4-bromoacetophenone with 2,4-pentanedione and piperidine in the presence of a catalytic amount of p-toluenesulfonic acid. The resulting product is then treated with ammonium acetate to obtain 2-(4-bromophenyl)-4,5-dimethyl-6-(1-piperidinyl)pyrimidine. This method has been optimized to obtain high yields of 2-(4-bromophenyl)-4,5-dimethyl-6-(1-piperidinyl)pyrimidine with good purity.

Scientific Research Applications

2-(4-bromophenyl)-4,5-dimethyl-6-(1-piperidinyl)pyrimidine has been extensively studied for its potential applications in various fields. In the field of cancer research, 2-(4-bromophenyl)-4,5-dimethyl-6-(1-piperidinyl)pyrimidine has shown promising results as an antitumor agent. Studies have shown that 2-(4-bromophenyl)-4,5-dimethyl-6-(1-piperidinyl)pyrimidine inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. 2-(4-bromophenyl)-4,5-dimethyl-6-(1-piperidinyl)pyrimidine has also been found to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory and pain-related disorders.

properties

IUPAC Name

2-(4-bromophenyl)-4,5-dimethyl-6-piperidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrN3/c1-12-13(2)19-16(14-6-8-15(18)9-7-14)20-17(12)21-10-4-3-5-11-21/h6-9H,3-5,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJWANIUANPNUFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N2CCCCC2)C3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)-4,5-dimethyl-6-piperidin-1-ylpyrimidine

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